molecular formula C9H3ClF2N2O2 B2910192 4-Chloro-7,8-difluoro-3-nitroquinoline CAS No. 1598525-71-3

4-Chloro-7,8-difluoro-3-nitroquinoline

Cat. No.: B2910192
CAS No.: 1598525-71-3
M. Wt: 244.58
InChI Key: LWUVOMCDWHBQDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-chloro-7,8-difluoroquinoline using nitric acid under controlled conditions . Another approach involves the cyclization of appropriate precursors in the presence of suitable reagents and catalysts .

Industrial Production Methods

Industrial production of 4-Chloro-7,8-difluoro-3-nitroquinoline may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-difluoro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

4-Chloro-7,8-difluoro-3-nitroquinoline (CAS No. 1598525-71-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a quinoline backbone with two fluorine atoms and a nitro group attached. This unique configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular receptors. The presence of fluorine and nitro groups increases its binding affinity to these targets, potentially leading to inhibition of specific enzymatic pathways or disruption of cellular processes.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival. The exact enzymes targeted can vary, but studies suggest involvement in pathways related to cancer cell proliferation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Observations
HCT116 (Colorectal)15Induces apoptosis and cell cycle arrest
A549 (Lung)20Significant reduction in viability
CCRF-CEM (Leukemia)10Accumulation in G0/G1 phase
U2OS (Osteosarcoma)25Moderate cytotoxic effects observed

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing less effect on non-malignant cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Colon Cancer Cells : In a study involving HCT116 cells, treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation. The compound was found to inhibit DNA synthesis effectively at concentrations around its IC50 value .
  • Leukemia Cell Line Analysis : Research on CCRF-CEM cells showed that treatment led to significant cell cycle arrest at the G0/G1 phase. This was accompanied by a decrease in S phase cells, indicating an inhibition of DNA replication processes .
  • Lung Cancer Studies : A549 lung cancer cells displayed reduced viability upon exposure to the compound, suggesting potential utility in treating lung malignancies .

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for its potential as an antimicrobial agent and an anticancer drug. Its ability to disrupt cellular processes makes it a candidate for further development in drug formulation aimed at treating resistant strains of bacteria or specific types of cancer .

Properties

IUPAC Name

4-chloro-7,8-difluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUVOMCDWHBQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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